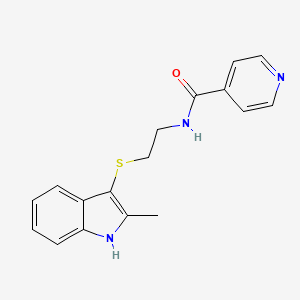

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

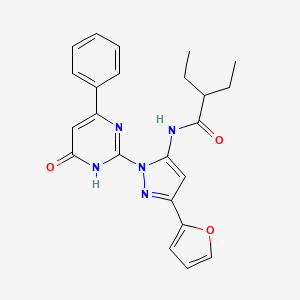

“N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling between carboxylic acids and amines . For instance, the synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” involved a reaction between tryptamine and naproxen . Another example is the preparation of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which involved the substitution of ethyl acetate-2-sodium thiosulfate with indole, followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique

Pharmaceutical Drug Development

This compound, with its indole core structure, is of significant interest in the development of pharmaceutical drugs. Indole derivatives are known for their biological activity and are prevalent in a variety of therapeutic agents. The unique structure of this compound could be exploited to develop new medications for treating disorders related to the central nervous system, given the role of indole structures in neuromodulation .

Anti-inflammatory Applications

The indole moiety is a common feature in compounds with anti-inflammatory properties. The compound could potentially be used to synthesize hybrid molecules that combine the anti-inflammatory action of known drugs like naproxen with the pharmacological properties of tryptamine derivatives .

Cancer Treatment Research

Indole derivatives have been increasingly recognized for their application in cancer treatment. The compound’s structure suggests it could be used in the synthesis of bioactive compounds that target cancer cells, offering a new avenue for oncological research .

Antimicrobial Agents

The structural features of indole derivatives make them suitable candidates for developing antimicrobial agents. Research into the compound’s potential as a base for creating new antimicrobials could lead to breakthroughs in combating drug-resistant bacteria .

Tubulin Polymerization Inhibition

Compounds with an indole scaffold have been studied for their ability to inhibit tubulin polymerization, a promising target for anticancer drugs. This compound could be investigated for its efficacy in arresting cell division, which is crucial in cancer therapy .

Neurotransmitter Synthesis Research

Given the role of tryptamine derivatives in neurotransmitter synthesis, this compound could be used in research focused on understanding and potentially treating neurological disorders that involve neurotransmitter imbalances .

Organic Synthesis

The compound’s potential as a reactant in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, could be explored. This application would be valuable in the synthesis of complex organic molecules for various scientific purposes .

Antiviral Research

Considering the indole derivative’s potential role in the synthesis of compounds with antiviral properties, this compound could be part of research efforts aimed at finding new treatments for viral infections, including influenza and possibly other emerging viruses .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to interact with their targets in various ways, often resulting in the inhibition or activation of certain biological processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation, among others .

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further investigation and development of “N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide” and similar compounds for their potential therapeutic applications.

Propriétés

IUPAC Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-12-16(14-4-2-3-5-15(14)20-12)22-11-10-19-17(21)13-6-8-18-9-7-13/h2-9,20H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIDFQVOZZYLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)

![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)

![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)

![5-[1-(Cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B2933150.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)